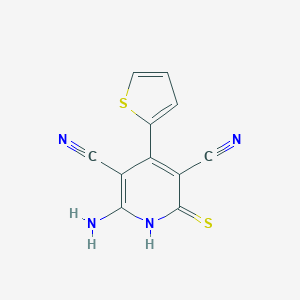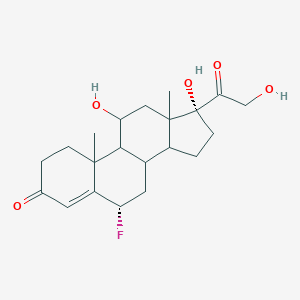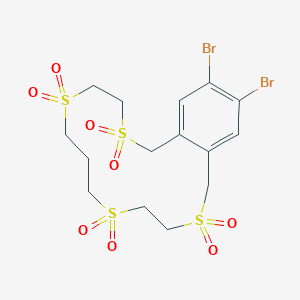
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one, also known as PAP-1, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation. PAP-1 has been shown to have a range of potential applications in various fields, including cancer research, immunology, and neurology.
Wirkmechanismus
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one acts as a potent inhibitor of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one has been shown to have a range of other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one has also been shown to have immunomodulatory effects, regulating the production of cytokines and chemokines by immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one as a research tool is its specificity for NF-κB inhibition. This allows researchers to study the effects of NF-κB inhibition in a range of biological systems without the confounding effects of off-target effects. However, 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one's potency and specificity can also be a limitation, as it may not accurately reflect the effects of more subtle changes in NF-κB activity that occur in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one. One area of interest is the development of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of new targets of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one and the elucidation of the downstream effects of NF-κB inhibition in different biological systems. Finally, there is potential for the use of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative diseases.
Synthesemethoden
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of 4-hydroxycoumarin with phenylhydrazine to form 4-phenyl-2H-chromen-2-one. This intermediate is then reacted with 1-phenyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of a range of cancer cells, including breast, lung, and prostate cancer cells. 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one's ability to inhibit NF-κB has been identified as a key mechanism underlying its anti-cancer effects. NF-κB is known to be involved in the regulation of cell survival and proliferation, and its overactivation has been linked to the development and progression of cancer.
Eigenschaften
Produktname |
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one |
|---|---|
Molekularformel |
C24H16N2O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3-phenyl-4-(1-phenylpyrazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C24H16N2O2/c27-24-23(17-9-3-1-4-10-17)22(20-13-7-8-14-21(20)28-24)18-15-25-26(16-18)19-11-5-2-6-12-19/h1-16H |
InChI-Schlüssel |
WRKDEEVLXMIVEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CN(N=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CN(N=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)

![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)